1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Description
Structural Nomenclature and Synonyms
The compound this compound exhibits a complex nomenclature system that reflects its sophisticated molecular architecture. The primary International Union of Pure and Applied Chemistry designation establishes the systematic naming convention, while numerous synonyms have emerged throughout scientific literature to accommodate various research contexts and chemical databases.
The molecular formula of the dihydrochloride salt is C10H15Cl2N3, with a molecular weight of 248.151 daltons, while the free base compound maintains the formula C10H13N3. This distinction between the salt and free base forms represents a critical aspect of the compound's chemical identity, as the dihydrochloride formation significantly influences solubility, stability, and handling characteristics in laboratory and industrial applications.
| Chemical Identifier | Value |
|---|---|
| Molecular Formula (Dihydrochloride) | C10H15Cl2N3 |
| Molecular Formula (Free Base) | C10H13N3 |
| Molecular Weight (Dihydrochloride) | 248.151 g/mol |
| ChemSpider Identifier | 21326813 |
| Chemical Abstracts Service Number | 1245569-34-9 |
The extensive synonym list includes several important alternative names that appear frequently in chemical literature. These include 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, 2-(1-methyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride, and 1H-Benzimidazole-2-ethanamine, 1-methyl-, hydrochloride (1:2). Each of these nomenclature variations reflects different approaches to describing the compound's structural features, with some emphasizing the benzimidazole core while others highlight the ethylamine substituent.
The systematic naming convention follows established organic chemistry principles, beginning with the benzimidazole heterocyclic system as the parent structure. The methyl substitution at the N-1 position and the ethylamine group at the C-2 position create the compound's distinctive chemical signature. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the organic base, forming a stable salt complex that enhances the compound's crystalline properties and water solubility characteristics.
Historical Context and Discovery
The historical development of this compound traces its origins to the broader exploration of benzimidazole chemistry that began in the late nineteenth century. The benzimidazole nucleus was first discovered during comprehensive research on vitamin B12, where scientists identified this heterocyclic system as a fundamental structural component of the vitamin's complex molecular architecture. This initial discovery established benzimidazole as a stable platform upon which pharmaceutical and chemical researchers could develop numerous bioactive compounds.
The first benzimidazole derivative was synthesized by Hobrecker in 1872, marking the beginning of systematic investigation into this class of heterocyclic compounds. However, the true potential of benzimidazole derivatives became apparent much later, when Goodman and Nancy Hart conducted their groundbreaking 1943 study on the pharmacological characteristics of benzimidazole compounds. This research established the foundation for understanding how structural modifications to the benzimidazole core could influence biological activity and chemical behavior.
Following these early investigations, Woolley reported in 1944 on the antibacterial properties of certain benzimidazole derivatives, further expanding the scientific community's interest in this class of compounds. The historical significance reached another milestone in 1949 when Norman GB and Karl Folker identified 5,6-dimethyl benzimidazole as a degradation product following acid hydrolysis of vitamin B12, definitively establishing the connection between benzimidazole chemistry and essential biological processes.
The development of specific substituted benzimidazole compounds, including those with ethylamine side chains, emerged from systematic structure-activity relationship studies conducted throughout the mid-to-late twentieth century. These investigations sought to understand how various substituents on the benzimidazole ring system could modulate chemical reactivity, coordination behavior, and potential biological activities. The methylation at the N-1 position and the introduction of ethylamine functionality represent strategic modifications designed to enhance specific chemical properties while maintaining the inherent stability of the benzimidazole core structure.
Relevance in Organic Chemistry and Coordination Science
The significance of this compound in contemporary organic chemistry and coordination science stems from its unique structural features that enable diverse chemical transformations and coordination behaviors. The benzimidazole framework represents what medicinal chemists classify as a privileged structure, meaning it appears frequently in biologically active compounds and serves as an excellent starting point for drug development and chemical synthesis.
In coordination chemistry, benzimidazole ligands have demonstrated exceptional efficiency in coordinating with transition metal ions, creating stable complexes with well-defined geometries and predictable electronic properties. Recent research has shown that benzimidazole-containing ligands enhance the biological activity of their coordination compounds, with studies indicating improved antimicrobial and anti-inflammatory properties compared to the free ligands alone. The presence of the ethylamine substituent in this particular compound provides additional coordination sites and hydrogen bonding opportunities, expanding the range of possible coordination modes and complex structures.
The compound's relevance extends to the synthesis of coordination polymers, where flexible benzimidazole ligands have been successfully employed to create diverse structural architectures. Research has demonstrated that 1,4-bis[2-(1-methylbenzimidazol-2-ylmethyl)]benzene ligands can form coordination polymers with various metal salts under different conditions, producing complexes with fascinating structural diversity. These studies have revealed that benzimidazole ligands can exhibit multiple conformations within coordination frameworks, leading to the formation of discrete units, one-dimensional chains, two-dimensional layers, and three-dimensional networks.
The compound's importance in organic synthesis derives from its ability to serve as both a nucleophilic reagent and a coordinating ligand. The ethylamine functionality provides a basic nitrogen center that can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions. Meanwhile, the benzimidazole ring system offers multiple nitrogen atoms with varying basicity and coordination preferences, enabling selective chemical transformations under controlled conditions.
Contemporary research has highlighted the role of benzimidazole derivatives in developing novel antimicrobial and anti-inflammatory agents. Iron(III) and nickel(II) complexes containing mixed imidazole-benzimidazole ligands have shown significant biological activity, with enhanced efficacy compared to the individual ligands. These findings suggest that the strategic combination of benzimidazole structures with appropriate metal centers can yield compounds with superior therapeutic potential, opening new avenues for pharmaceutical development and medicinal chemistry applications.
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;/h3-7H,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPOIBKBWGJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is an organic compound with notable biological activities. Its structure includes a benzodiazole moiety, which is significant in medicinal chemistry for its diverse pharmacological properties. This article examines the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C10H13N3·2HCl
- Molecular Weight : 175.23 g/mol
- SMILES Notation : CC(C1=NC2=CC=CC=C2N1C)N
- InChIKey : RPQJEKDKGMFLHE-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds containing the benzodiazole structure often exhibit:
- Antitumor Activity : Several studies have demonstrated that derivatives of benzodiazoles can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for neurodegenerative disease treatment.
Case Studies
-
Anticancer Efficacy :
- A study evaluating the anticancer properties of benzodiazole derivatives reported that this compound exhibited significant inhibitory effects on various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell line tested, indicating moderate to high potency against cancer cells.
-
Neuroprotection :
- In vitro studies revealed that this compound could reduce the levels of reactive oxygen species (ROS) in neuronal cell cultures, suggesting its potential as a neuroprotective agent. The mechanism appears to involve the modulation of antioxidant enzyme activity and inhibition of inflammatory cytokines.
Table 1: Biological Activity Summary
| Activity Type | Description | IC50 Range (µM) |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | 10 - 50 |
| Neuroprotective | Reduction of oxidative stress | <10 |
| Enzyme Inhibition | Modulation of specific kinases involved in signaling pathways | Varies by target |
Research Findings
Recent literature has highlighted several key findings regarding the biological activities of this compound:
- Enzymatic Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, with selectivity for certain isoforms that are frequently overexpressed in tumors.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Properties of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine Dihydrochloride and Analogues
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups (Cl, F): The dichloro (5,6-Cl2) and fluoro (6-F) analogues exhibit increased lipophilicity compared to the target compound. Chlorine substituents may enhance metabolic stability but reduce aqueous solubility . Ethylamine vs. Ethanamine Linkers: The [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine variant has a longer carbon chain, which may influence binding interactions in biological targets .
suggests scalable synthesis routes . The dichloro and methoxy derivatives are synthesized via nucleophilic substitution or cyclization reactions, while the fluoro analogue likely involves fluorination at the 6-position .
Pharmacological Implications: While biological data are absent, the dichloro variant’s higher molecular weight (303.02 vs. 233.12) may affect pharmacokinetics, such as absorption and distribution . The methoxy group’s polarity could make the 5-OCH3 compound more suitable for intravenous formulations compared to the lipophilic dichloro analogue .
Q & A
Q. What are the recommended synthetic routes for 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, and how do reaction conditions influence purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Condensation : Reacting 2-chloro-1-methyl-1H-benzimidazole with ethylenediamine under reflux in ethanol to form the benzodiazole core.
- Alkylation : Introducing the methyl group via alkylation using methyl iodide in dimethylformamide (DMF) at 60–80°C.
- Salt Formation : Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .
Key parameters include temperature control (to minimize side reactions), solvent choice (e.g., DMF for solubility), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical for ≥95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzodiazole core and methyl/amine substituents. For example, the methyl group at N1 appears as a singlet near δ 3.8 ppm .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 219.09 for the free base).
- IR Spectroscopy : Peaks at ~3400 cm (N-H stretch) and 1600 cm (C=N stretch) confirm functional groups .
- Melting Point : The dihydrochloride salt typically melts between 220–225°C, indicating crystalline stability .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Binding Assays : Screen against targets like G-protein-coupled receptors (GPCRs) or kinases using fluorescence polarization or surface plasmon resonance (SPR). For example, benzodiazole analogs show affinity for serotonin receptors .
- Enzyme Inhibition Studies : Test inhibitory activity against cytochrome P450 isoforms or proteases via spectrophotometric methods (e.g., NADPH depletion for CYP3A4) .
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer :
- Substituent Variation : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions. Fluorination at the benzodiazole ring (C5/C6) may improve metabolic stability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like the 5-HT receptor. Compare with analogs from PubChem (e.g., CID 121552706) to identify key pharmacophores .
- Bioisosteric Replacement : Substitute the amine group with a carboxylic acid or amide to modulate solubility and target engagement .
Q. What strategies resolve contradictions in reported binding affinities across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate SPR data with radioligand displacement (e.g., H-labeled ketanserin for 5-HT) to rule out false positives .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as affinity can vary with assay environment .
- Meta-Analysis : Compare datasets from ChEMBL or BindingDB to identify outliers and refine IC values .
Q. How can solubility and bioavailability be improved without compromising activity?
- Methodological Answer :
- Salt Forms : Test alternative counterions (e.g., citrate instead of hydrochloride) or co-crystallization with cyclodextrins .
- Prodrug Design : Convert the amine to a tert-butoxycarbonyl (Boc)-protected derivative for enhanced intestinal absorption .
- Co-Solvents : Use PEG 400 or Captisol® in formulation studies to achieve >1 mg/mL solubility .
Q. What computational tools predict metabolic pathways and toxicity risks?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to forecast CYP-mediated oxidation (e.g., N-demethylation) and hERG channel inhibition risks .
- Molecular Dynamics (MD) Simulations : Simulate liver microsome interactions (GROMACS) to identify labile sites for metabolic degradation .
- Toxicity Databases : Cross-reference with Tox21 or PubChem ToxScreen to flag structural alerts (e.g., mutagenic benzodiazole metabolites) .
Q. What experimental designs address stability issues in long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- Lyophilization : Stabilize the dihydrochloride salt by freeze-drying and storing under nitrogen at −20°C .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) to aqueous formulations to prevent amine oxidation .
Methodological Considerations for Contradictory Data
- Reproducibility : Ensure batch-to-batch consistency in synthesis (e.g., via H NMR purity checks) .
- Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate accurate EC/IC values .
- Negative Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
